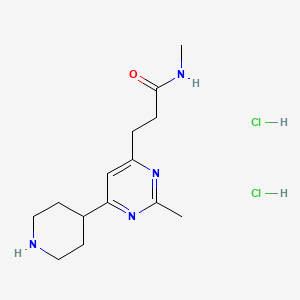

N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride

CAS No.: 1361111-98-9

Cat. No.: VC3003601

Molecular Formula: C14H24Cl2N4O

Molecular Weight: 335.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361111-98-9 |

|---|---|

| Molecular Formula | C14H24Cl2N4O |

| Molecular Weight | 335.3 g/mol |

| IUPAC Name | N-methyl-3-(2-methyl-6-piperidin-4-ylpyrimidin-4-yl)propanamide;dihydrochloride |

| Standard InChI | InChI=1S/C14H22N4O.2ClH/c1-10-17-12(3-4-14(19)15-2)9-13(18-10)11-5-7-16-8-6-11;;/h9,11,16H,3-8H2,1-2H3,(H,15,19);2*1H |

| Standard InChI Key | ANBOBTSGNKAYKB-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)C2CCNCC2)CCC(=O)NC.Cl.Cl |

| Canonical SMILES | CC1=NC(=CC(=N1)C2CCNCC2)CCC(=O)NC.Cl.Cl |

Introduction

Chemical Structure and Identification

Molecular Composition and Structure

N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride contains a pyrimidine core with specific substitution patterns. The structure features a methyl group at the 2-position of the pyrimidine ring, a piperidin-4-yl group at the 6-position, and a N-methylpropionamide side chain at the 4-position. This compound exists as a dihydrochloride salt, which significantly influences its physicochemical properties.

The compound shares structural similarities with N-Methyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride (CAS: 1361113-31-6), although with critical differences in substituent positioning . While the similar compound has the piperidine at the 3-position attached to the 2-position of pyrimidine and a methyl group at position 6, our target compound has these groups arranged differently, with the piperidine at position 4 attached to position 6 of the pyrimidine and the methyl group at position 2.

Physical and Chemical Properties

Based on comparative analysis with structurally related compounds, the following physicochemical properties can be estimated:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₄H₂₄Cl₂N₄O (estimated) | Similar to related compounds |

| Molecular Weight | Approximately 335.3 g/mol | Comparative estimation based on structure |

| Physical State | Likely crystalline solid | Typical for dihydrochloride salts |

| Solubility | Probably soluble in water and polar solvents | Characteristic of hydrochloride salts |

| Melting Point | Not determined | Data not available |

| Boiling Point | Not determined | Data not available |

The dihydrochloride salt formation typically enhances water solubility compared to the free base form, which can be advantageous for certain applications requiring aqueous dissolution.

Structural Analysis

Key Functional Groups and Moieties

The compound contains several important functional groups that contribute to its chemical behavior:

-

Pyrimidine ring: A six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

-

Piperidine ring: A six-membered saturated heterocyclic ring containing one nitrogen atom

-

Amide group: The N-methylpropionamide side chain contains a carbonyl group bonded to a nitrogen

-

Methyl substituents: Present on both the pyrimidine ring and the amide nitrogen

-

Hydrochloride salt groups: Two HCl molecules associated with the basic nitrogen atoms

These functional groups collectively determine the compound's reactivity, stability, and potential biological interactions. The pyrimidine core, in particular, is a common scaffold in many bioactive compounds, including nucleobases and pharmaceutical agents.

Structural Comparison with Related Compounds

This comparison highlights that while structurally related compounds exist in chemical databases, the specific arrangement of substituents in N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride creates a distinct chemical entity.

Synthesis Considerations

Synthetic Challenges

The synthesis of this compound presents several potential challenges:

-

Regioselective introduction of substituents on the pyrimidine ring

-

Controlling the chemoselectivity during functionalization steps

-

Potential stability issues during salt formation

-

Purification of the final product to pharmaceutical-grade purity

These challenges would necessitate the development of optimized reaction conditions and purification protocols specific to this compound.

| Potential Application | Rationale |

|---|---|

| Receptor Modulators | Heterocyclic nitrogen-containing structures often interact with protein binding sites |

| Enzyme Inhibitors | Pyrimidine derivatives have shown inhibitory effects on various enzymes |

| CNS Active Agents | The piperidine moiety is present in many neuroactive compounds |

| Antiviral Compounds | Pyrimidine-based structures form the basis of several antiviral medications |

| Anticancer Agents | Modified pyrimidines have demonstrated antineoplastic properties |

The specific biological activity of N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride would depend on its unique structural features and would require dedicated pharmacological screening.

Research Tool Applications

Besides potential therapeutic applications, this compound might serve as:

-

A chemical probe for investigating specific biochemical pathways

-

A reference standard for analytical method development

-

An intermediate in the synthesis of more complex molecules

-

A compound for structure-activity relationship studies in drug discovery programs

Analytical Characterization

| Analytical Technique | Expected Information | Characteristic Features |

|---|---|---|

| ¹H NMR Spectroscopy | Proton environments and connectivity | Signals for aromatic protons, methyl groups, piperidine protons, and amide proton |

| ¹³C NMR Spectroscopy | Carbon environments | Signals for pyrimidine carbons, piperidine carbons, amide carbonyl, and methyl carbons |

| Mass Spectrometry | Molecular weight confirmation and fragmentation pattern | Molecular ion peak and characteristic fragmentation products |

| IR Spectroscopy | Functional group identification | Bands for N-H stretching, C=O stretching, and aromatic ring vibrations |

| X-ray Crystallography | Three-dimensional structure | Crystal packing and absolute configuration |

Chromatographic Analysis

For purity assessment and quantification, the following chromatographic methods would be applicable:

-

High-Performance Liquid Chromatography (HPLC) with UV detection

-

Ultra-Performance Liquid Chromatography (UPLC) for higher resolution analysis

-

Thin-Layer Chromatography (TLC) for reaction monitoring

-

Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives

| Condition | Recommendation |

|---|---|

| Temperature | 2-8°C (refrigerated) |

| Container | Tightly closed in amber glass |

| Atmosphere | Under inert gas (nitrogen or argon) |

| Humidity | Low humidity, with desiccant |

| Light Exposure | Protected from light |

Long-term stability would require further investigation through accelerated stability testing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume